4-[(2-Iodocyclohexyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Iodocyclohexyl)oxy]oxane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxane ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 4-[(2-Iodocyclohexyl)oxy]oxane typically involves the reaction of 2-iodocyclohexanol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(2-Iodocyclohexyl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodocyclohexyl group to a cyclohexyl group.
Substitution: The iodine atom in the iodocyclohexyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Iodocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Iodocyclohexyl)oxy]oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The oxane ring provides stability and enhances the compound’s ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(2-Iodocyclohexyl)oxy]oxane include:
4-[(2-Iodocyclohexyl)oxymethyl]oxane: This compound has a similar structure but with a methylene group between the oxane ring and the iodocyclohexyl group.
4-[(2-Iodocyclooctyl)oxy]oxane: This compound features an iodocyclooctyl group instead of an iodocyclohexyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H19IO2 |
---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
4-(2-iodocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
IPGJCBCJRDXFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC2CCOCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.